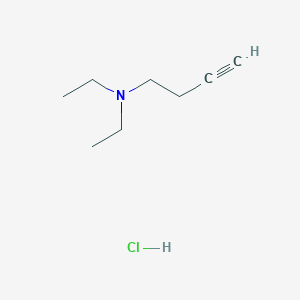
(But-3-yn-1-yl)diethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(But-3-yn-1-yl)diethylamine hydrochloride” is an organic compound with the chemical formula C8H16ClN . It has a molecular weight of 161.67 . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15N.ClH/c1-4-7-8-9(5-2)6-3;/h1H,5-8H2,2-3H3;1H . This indicates that the compound consists of a but-3-yn-1-yl group attached to a diethylamine, along with a hydrochloride group.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 161.67 .Mechanism of Action
The mechanism of action of (But-3-yn-1-yl)diethylamine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine and butyrylcholine in the brain, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have various effects on the nervous system, including improving cognitive function and memory. It has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using (But-3-yn-1-yl)diethylamine hydrochloride in laboratory experiments include its ease of synthesis and its versatility in the synthesis of various organic compounds. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on (But-3-yn-1-yl)diethylamine hydrochloride. These include further studies on its mechanism of action, potential therapeutic applications, and the development of new drugs and pharmaceuticals based on its structure. Additionally, there is a need for further research on the potential side effects and toxicity of the compound. Overall, this compound has significant potential in the field of scientific research and holds promise for the development of new drugs and therapies.
Synthesis Methods
The synthesis of (But-3-yn-1-yl)diethylamine hydrochloride involves the reaction between propargyl bromide and diethylamine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields a white crystalline compound that is purified using recrystallization.
Scientific Research Applications
(But-3-yn-1-yl)diethylamine hydrochloride has been used in various scientific research studies. It is commonly used as a reagent in the synthesis of various organic compounds. It has also been used in the development of new drugs and pharmaceuticals.
Safety and Hazards
properties
IUPAC Name |
N,N-diethylbut-3-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-4-7-8-9(5-2)6-3;/h1H,5-8H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXCJVCNLVLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC#C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-2-(1H-pyrrol-1-yl)-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one](/img/structure/B2468029.png)
![N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2468030.png)
![2-(2,4-Dichlorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2468031.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide](/img/structure/B2468036.png)
![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B2468037.png)
![1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2468038.png)
![2,2-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide](/img/structure/B2468039.png)
![2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2468044.png)
![9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2468045.png)

![3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2468047.png)